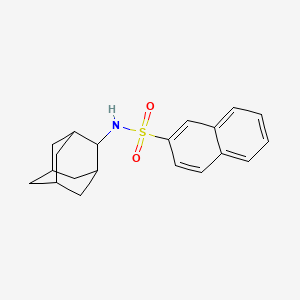
2-(4-chloro-3-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide, commonly known as Compound X, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. Compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases and transcription factors involved in tumor growth and survival.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammatory mediators, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. Compound X has also been shown to exhibit low toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Compound X in lab experiments is its high purity and stability. Compound X can be synthesized in large quantities with high yields and purity, making it a suitable candidate for various applications. However, one of the limitations of using Compound X in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of Compound X. One area of future research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of future research is the identification of the specific targets and pathways involved in the mechanism of action of Compound X. Additionally, the potential applications of Compound X in material science and nanotechnology should be further explored. Overall, the study of Compound X has the potential to lead to the development of novel drugs and materials with unique properties and applications.
Synthesemethoden
Compound X can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-methylphenol with 2-hydroxyacetophenone to form 2-(4-chloro-3-methylphenoxy)acetophenone. This intermediate is then reacted with chromone-3-carboxylic acid to form Compound X. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, Compound X has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. In pharmacology, Compound X has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. In material science, Compound X has been studied for its potential as a precursor for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-oxochromen-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-11-8-14(4-5-15(11)19)23-10-17(21)20-13-3-6-16-12(9-13)2-7-18(22)24-16/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATWLSNGEUYEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730081 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine](/img/structure/B5801979.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5801987.png)

![benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5802001.png)
![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)

![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)


![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)
